molecular formula C20H12I2N2O2S B11544932 2-[(Z)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4,6-diiodophenol

2-[(Z)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4,6-diiodophenol

Cat. No. B11544932
M. Wt: 598.2 g/mol
InChI Key: NCHHDYJNJXYVOF-UHFFFAOYSA-N
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Description

2-[(Z)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4,6-diiodophenol is a complex organic compound that features a benzothiazole moiety, a hydroxyphenyl group, and two iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4,6-diiodophenol typically involves the condensation of 3-(1,3-benzothiazol-2-yl)-4-hydroxybenzaldehyde with 4,6-diiodophenol under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the imine bond .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4,6-diiodophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like thiols or amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions include quinone derivatives from oxidation, amines from reduction, and various substituted derivatives from nucleophilic substitution .

Mechanism of Action

The mechanism of action of 2-[(Z)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4,6-diiodophenol involves its interaction with specific molecular targets and pathways. The benzothiazole moiety can interact with various enzymes and receptors, modulating their activity. The hydroxyphenyl group can participate in redox reactions, influencing cellular oxidative stress levels. The iodine atoms can enhance the compound’s binding affinity to certain proteins, thereby affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Z)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4,6-diiodophenol is unique due to the combination of its structural features, which confer distinct electronic and steric properties.

properties

Molecular Formula

C20H12I2N2O2S

Molecular Weight

598.2 g/mol

IUPAC Name

2-[[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]iminomethyl]-4,6-diiodophenol

InChI

InChI=1S/C20H12I2N2O2S/c21-12-7-11(19(26)15(22)8-12)10-23-13-5-6-17(25)14(9-13)20-24-16-3-1-2-4-18(16)27-20/h1-10,25-26H

InChI Key

NCHHDYJNJXYVOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)N=CC4=C(C(=CC(=C4)I)I)O)O

Origin of Product

United States

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